Melianone

Description

Classification within Triterpenoids: The Lanostane (B1242432) Framework

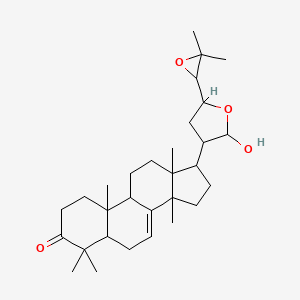

Melianone belongs to the lanostane class of triterpenoids. ontosight.ai Triterpenoids are a large and diverse group of natural compounds derived biosynthetically from the acyclic C30 hydrocarbon squalene (B77637). fishersci.com The lanostane framework is a tetracyclic structure consisting of four fused rings, and it serves as a key scaffold for a variety of triterpenes and steroids. ontosight.aiwikidata.org this compound's chemical structure includes this lanostane backbone, along with multiple functional groups such as hydroxyl, epoxy, and carbonyl groups, which contribute to its chemical and biological properties. ontosight.ai The specific stereochemistry at various positions (13α, 14β, 17α, 20S, 21R, 23R, 24R) is considered crucial for its biological activity. ontosight.ai

Historical Context of this compound Isolation and Early Structural Elucidation

This compound was first reported from the non-polar extracts of the leaves and twigs of Melia azedarach L., a species belonging to the Meliaceae family. nih.govrsc.org Early studies focused on elucidating the structure of this compound and melianol (B1676181), another tetracyclic triterpene isolated from the same source. rsc.org this compound was identified as 24,25-epoxyflindissone. rsc.org Structural elucidation efforts characterized the side-chain, noting the presence of a hemiacetal and an oxiran ring. rsc.org Chemical treatments, such as with hydrobromic acid, were employed to open the oxiran ring, leading to the formation of a bicyclic acetal, and the stereochemistry of this product aided in determining the configuration of the side-chain. rsc.org this compound has also been found in other plant species within the Simaroubaceae and Rutaceae families. nih.gov More recently, it has been isolated from the seeds of Guarea grandiflora and the fruits of Guarea kunthiana, both in the Meliaceae family. mdpi.com It has also been isolated from Swietenia mahagoni, another Meliaceae species. nih.govresearchgate.netmedchemexpress.com

Here is a table summarizing some sources of this compound:

| Plant Species | Family | Part Isolated From | Reference |

| Melia azedarach L. | Meliaceae | Leaves, Twigs | nih.govrsc.org |

| Swietenia mahagoni | Meliaceae | Leaves | nih.govresearchgate.netmedchemexpress.com |

| Guarea grandiflora | Meliaceae | Seeds | mdpi.com |

| Guarea kunthiana | Meliaceae | Fruits | mdpi.com |

| Simarouba amara | Simaroubaceae | Root bark | researchgate.net |

| Quivisia papinae | Meliaceae | Not specified | mdpi.com |

Significance of Protolimonoids in Natural Product Chemistry Research

Protolimonoids are significant in natural product chemistry as they represent the foundational structures in the biosynthesis of the diverse and biologically active limonoids. nih.govmdpi.compnas.org Limonoids are well-known for a wide range of biological activities, including insecticidal, antifeedant, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netmdpi.comchemrxiv.orgjst.go.jp The study of protolimonoids like this compound provides crucial insights into the early enzymatic steps involved in the complex biosynthetic pathways that lead to these valuable compounds. nih.govpnas.org Understanding these pathways is essential for potential metabolic engineering efforts aimed at enhancing the production of high-value limonoids in plants or heterologous hosts. pnas.orgresearchgate.net Research into protolimonoids also contributes to the broader understanding of triterpene biosynthesis and the structural diversity found in natural products from families like Meliaceae and Rutaceae. chemrxiv.orgjst.go.jp

Detailed research findings on this compound include investigations into its biological activities. This compound has demonstrated activity against Salmonella ser. Typhi, with an MIC of 0.053 µM. nih.govresearchgate.net In silico studies suggest it binds with the FocA protein, a formate (B1220265) ion transport protein, potentially affecting the pathogen's survival under anaerobic conditions. nih.govresearchgate.net this compound has also shown inhibitory effects on secreted aspartic proteinases (SAPs) in Candida albicans, a virulence factor involved in hyphal formation, with an IC50 of 0.1 µM for hyphal inhibition and 0.125 µM for SAP activity inhibition. ingentaconnect.comeurekaselect.com Furthermore, this compound has exhibited cytotoxic properties against certain cell lines. mdpi.comresearchgate.net

Here is a table summarizing some reported research findings on this compound:

| Activity | Target/Organism | Key Finding | Reference |

| Antimicrobial | Salmonella ser. Typhi | Inhibited growth (MIC: 0.053 µM) | nih.govresearchgate.net |

| FocA protein (Salmonella) | In silico binding with high glide energy (-51.8576 kcal mol⁻¹) | nih.govresearchgate.net | |

| Antifungal | Candida albicans (Hyphal) | Inhibited hyphal formation (IC50: 0.1 µM) | ingentaconnect.comeurekaselect.com |

| SAPs (Candida albicans) | Inhibited SAP activity (IC50: 0.125 µM); Binds to catalytic site of SAP6 | ingentaconnect.comeurekaselect.com | |

| Cytotoxic | A549 cell line | Exhibited cytotoxic activity (CC50: 3.6 µg/mL) | mdpi.comresearchgate.net |

| Antiviral | Flaviviruses (West Nile, Dengue, Yellow Fever) | Shows antiviral activity (EC50 in the range of 3-11 μM) | medkoo.com |

This compound is a natural product classified as a protolimonoid, a type of triterpene. It is characterized by a 4,4,8-trimethyl-17-furanyl steroidal skeleton. nih.govresearchgate.net This compound has garnered scientific interest due to its occurrence in various plant species and its diverse biological properties. researchgate.net

Properties

CAS No. |

6553-27-1 |

|---|---|

Molecular Formula |

C30H46O4 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

17-[5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H46O4/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(33-25(17)32)24-27(3,4)34-24/h8,17-19,21-22,24-25,32H,9-16H2,1-7H3 |

InChI Key |

ZWXPNDUTGNVQEU-KBMWVASHSA-N |

SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5O)C6C(O6)(C)C)C)C)C |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5O)C6C(O6)(C)C)C)C)C |

Appearance |

Solid powder |

Other CAS No. |

6553-27-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Melianone; Flindissone, 24,25-epoxy-; NSC 302037; NSC-302037; NSC302037; |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Phytochemical Extraction and Isolation Methodologies for Melianone from Botanical Matrices. The extraction and isolation of this compound from plant materials typically involve methodologies standard in natural product chemistry, often tailored to the specific plant part and its chemical composition. General approaches include initial extraction using solvents of varying polarities, followed by chromatographic techniques for isolation and purification.biosciencejournals.complantsjournal.come3s-conferences.org

For instance, studies on Swietenia mahagoni have utilized petroleum ether for the exhaustive percolation of shade-dried and powdered leaves. nih.gov The resulting crude extract is then subjected to purification methods such as column chromatography to yield pure this compound. nih.gov High-performance thin-layer chromatography (HPTLC) has also been employed for the quantification of this compound in crude extracts. nih.gov

In the case of Melia azedarach, phytochemical investigation of the dichloromethane-soluble part of a methanol (B129727) extract from fruits has led to the isolation of this compound. nih.govnih.gov This suggests a process involving initial methanol extraction followed by liquid-liquid partitioning and subsequent chromatographic separation. Techniques like 1D and 2D NMR experiments and HPLC-Q-TOF mass spectrometry are then used for structural determination and confirmation of the isolated compounds, including this compound. nih.govnih.gov

General extraction methods applicable to isolating compounds like this compound from plant matrices include maceration, percolation, Soxhlet extraction, and techniques assisted by ultrasound or microwave. biosciencejournals.come3s-conferences.org The choice of solvent, temperature, and duration are critical factors influencing the efficiency of the extraction process. biosciencejournals.com Subsequent isolation often involves various chromatographic methods such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), which separate compounds based on their differing affinities for a stationary and mobile phase. biosciencejournals.complantsjournal.come3s-conferences.orgscielo.br

Detailed research findings on the isolation of this compound highlight the use of spectroscopic methods like NMR and mass spectrometry for compound identification and structural elucidation after chromatographic purification. nih.govnih.gov

Biosynthesis of Melianone

Precursor Pathways: Elucidation of the Mevalonate (B85504) and Isoprenoid Pathways Leading to Melianone.

Limonoids, including the protolimonoid this compound, are synthesized via the isoprenoid biosynthetic pathway. frontiersin.org In higher plants, isoprenoids are produced through two main pathways: the mevalonate (MVA) pathway, localized in the cytosol, and the methyl-erythritol phosphate (B84403) (MEP) pathway, found in plastids. nih.gov

Research, particularly using radioactive isotope labeling studies with 14C-mevalonate and 13C-glucose in Azadirachta indica (neem) plants and cell cultures, has provided evidence that the MVA pathway is the primary source of the isoprene (B109036) units used in limonoid biosynthesis. pnas.orgnih.govresearchgate.netdowntoearth.org.inuea.ac.uknih.gov Inhibition studies using mevinolin, a specific inhibitor of the MVA pathway, showed a significant decrease in limonoid levels, while inhibition of the MEP pathway with fosmidomycin (B1218577) did not affect their biosynthesis. nih.govresearchgate.netdowntoearth.org.innih.gov This indicates a predominant role for the MVA pathway in supplying the precursors for this compound biosynthesis. nih.govresearchgate.netdowntoearth.org.innih.gov

The MVA pathway ultimately supplies the 30-carbon triterpene precursor, 2,3-oxidosqualene (B107256). pnas.orgnih.govuea.ac.uk This molecule is formed by the epoxidation of squalene (B77637), which is itself produced by the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP). nih.gov FPP is generated through the sequential addition of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the end products of the MVA pathway. nih.gov

Key Enzymatic Transformations in this compound Formation:

The conversion of 2,3-oxidosqualene to this compound involves several critical enzymatic steps, including cyclization, oxidation, and ring formation. chemrxiv.orgpnas.orgresearchgate.net

The first committed step in the biosynthesis of triterpenes, including protolimonoids like this compound, is the cyclization of 2,3-oxidosqualene. pnas.orgnih.govfrontiersin.orguea.ac.uk This reaction is catalyzed by enzymes known as oxidosqualene cyclases (OSCs). pnas.orgnih.govfrontiersin.org The specific OSC involved dictates the structure of the resulting cyclic triterpene scaffold. pnas.orgfrontiersin.org

In the context of limonoid biosynthesis, studies have identified OSCs that produce tirucalla-7,24-dien-3β-ol from 2,3-oxidosqualene in limonoid-producing species such as Azadirachta indica, Melia azedarach, and Citrus sinensis. chemrxiv.orgpnas.orguea.ac.uknih.govresearchgate.netnih.gov This tirucallane-type triterpene is considered a key biogenetic precursor for limonoids. chemrxiv.orgpnas.org Functional characterization of OSCs like AiOSC1, MaOSC1, and CsOSC1 from these species has confirmed their role as tirucalla-7,24-dien-3β-ol synthases, initiating the protolimonoid biosynthesis pathway. pnas.orguea.ac.uknih.gov

Following the initial cyclization by OSCs, cytochrome P450 monooxygenases (CYPs) play a crucial role in introducing oxidative modifications to the triterpene scaffold. pnas.orgresearchgate.netacs.org These enzymes are known for their ability to catalyze regio- and stereospecific oxidations, tailoring the basic triterpene structure. researchgate.net

In the biosynthesis of the protolimonoid melianol (B1676181), a direct precursor to this compound (this compound is the C3 ketone of melianol), specific CYPs have been identified. pnas.orgpnas.orgnih.gov Research on Melia azedarach and Citrus sinensis has characterized CYPs capable of performing sequential oxidations on tirucalla-7,24-dien-3β-ol. pnas.orgresearchgate.netnih.govresearchgate.netpnas.org Specifically, the coexpressed CYPs MaCYP71CD2 and MaCYP71BQ5 from M. azedarach, and their homologs CsCYP71CD1 and CsCYP71BQ4 from C. sinensis, are involved in introducing three oxidation steps on the side chain of tirucalla-7,24-dien-3β-ol. pnas.orgnih.govresearchgate.netpnas.org These oxidations are essential for the subsequent spontaneous formation of the hemi-acetal ring, leading to melianol. pnas.orgnih.govresearchgate.netpnas.org While melianol is the direct product of these oxidations and hemi-acetal formation, this compound, its C3 ketone derivative, is also found and is likely formed through further enzymatic modification (oxidation at C3). pnas.orgpnas.org

The formation of the hemi-acetal ring is a characteristic feature of protolimonoids like melianol, which is a precursor to this compound. pnas.orgpnas.org This ring structure arises spontaneously following the specific oxidations catalyzed by CYPs on the side chain of the tirucallane (B1253836) scaffold. pnas.orgnih.govresearchgate.netpnas.org The three oxidations introduced by the identified CYPs (MaCYP71CD2/MaCYP71BQ5 and CsCYP71CD1/CsCYP71BQ4) create the necessary functional groups that undergo an intramolecular reaction, resulting in the formation of the hemi-acetal ring in melianol. pnas.orgnih.govresearchgate.netpnas.org

The hemi-acetal side chain in protolimonoids like melianol suggests a mechanism analogous to a Paal-Knorr-like reaction, which ultimately contributes to the formation of the characteristic furan (B31954) ring in mature limonoids. pnas.org The isolation of compounds like nimbocinone, a potential degradation product, further supports this proposed route involving hemi-acetal intermediates. pnas.org While melianol contains the hemi-acetal, this compound is its C3 ketone form, indicating that further enzymatic steps, likely involving oxidoreductases, are responsible for the conversion of the hydroxyl group at C3 in melianol to a ketone in this compound. pnas.orgpnas.org

Role of Cytochrome P450 Monooxygenases (CYPs) in Structural Modifications.

Comparative Biosynthetic Routes: Distinctions Between Meliaceae and Rutaceae Limonoid Pathways Relevant to this compound.

While the initial steps in protolimonoid biosynthesis, leading to melianol, appear to be largely conserved between the Meliaceae and Rutaceae families, there are distinctions in the downstream pathways that lead to the diverse array of mature limonoids found in each family. nih.govpnas.orgnih.govresearchgate.netbiorxiv.org Both families utilize the MVA pathway and similar OSCs and CYPs for the formation of protolimonoids like melianol. pnas.orgnih.govresearchgate.netpnas.org

However, the structural diversity of limonoids in Meliaceae is significantly greater than in Rutaceae. jst.go.jp Meliaceae limonoids often feature seco-C-ring structures, such as azadirachtin, which are less common in Rutaceae. nih.govjst.go.jp Rutaceae limonoids, like limonin, are often characterized by seco-A,D ring scaffolds. nih.govbiorxiv.org These differences in mature limonoid structures suggest divergent enzymatic modifications occurring after the formation of the protolimonoid scaffold. nih.govbiorxiv.org

Studies comparing homologous genes in Citrus and Melia species have shown higher sequence identity in upstream pathway genes compared to downstream genes, supporting the idea that the pathways diverge after the initial protolimonoid formation. biorxiv.org Specific CYPs and other enzymes identified in downstream pathways in Meliaceae are distinct from those in Rutaceae, leading to the unique structural features characteristic of each family's limonoids. nih.govbiorxiv.org Although this compound is found in both families, the subsequent modifications it undergoes or the specific branch points leading to different classes of limonoids likely differ between Meliaceae and Rutaceae. pnas.orgpnas.org

Genetic and Transcriptomic Approaches to Elucidate this compound Biosynthesis Genes.

Genetic and transcriptomic approaches have been instrumental in identifying the genes encoding the enzymes involved in this compound and other limonoid biosynthetic steps. pnas.orgnih.govpnas.orgnih.govfrontiersin.orgnih.gov Genome and transcriptome sequencing of limonoid-producing species from Meliaceae (Azadirachta indica, Melia azedarach) and Rutaceae (Citrus sinensis) have provided valuable resources for identifying candidate biosynthetic genes. pnas.orgnih.govpnas.orgnih.govnih.govresearchgate.netnih.govbio-protocol.org

Comparative transcriptomic analysis has helped identify genes with expression patterns that correlate with limonoid accumulation in different tissues and developmental stages. pnas.orgfrontiersin.orgnih.gov For instance, studies in A. indica have shown high expression of genes encoding enzymes in the MVA pathway and early protolimonoid biosynthesis steps in tissues where limonoids accumulate. pnas.orgnih.govresearchgate.netdowntoearth.org.innih.gov

Functional characterization of candidate genes through heterologous expression in systems like Saccharomyces cerevisiae or transient expression in Nicotiana benthamiana has allowed researchers to confirm the enzymatic activity of identified genes. pnas.orgnih.govpnas.orgnih.govresearchgate.net This has led to the successful identification and characterization of OSCs and CYPs responsible for the early steps of protolimonoid biosynthesis, including the formation of melianol, the precursor to this compound. pnas.orgpnas.orgnih.govresearchgate.netpnas.org

Studies have also utilized techniques like quantitative real-time PCR to assess the expression levels of candidate genes in different plant tissues, providing further evidence for their involvement in limonoid biosynthesis. nih.gov The integration of genomic, transcriptomic, and metabolomic data continues to be crucial for unraveling the complete biosynthetic pathways of complex triterpenoids like this compound and downstream limonoids. pnas.orgnih.govuni-hannover.de

While specific transcriptomic data solely focused on the genes directly responsible for converting melianol to this compound (the C3 oxidation) are not explicitly detailed in the provided search results, the general approach of using transcriptomics to identify co-expressed genes involved in sequential steps of limonoid biosynthesis has been successful. pnas.orgpnas.orgnih.gov For example, transcripts homologous to the CYPs involved in melianol formation have been identified and their expression profiles analyzed in different tissues. researchgate.net

Proposed Biosynthetic Branch Points and Intermediate Compounds

The biosynthesis of this compound, like other limonoids, originates from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units condense to form farnesyl diphosphate (FPP), which is then converted to the 30-carbon triterpenoid (B12794562) precursor squalene by squalene synthase (SQS). Squalene epoxidase (SQE) subsequently oxidizes squalene to 2,3-oxidosqualene. This step catalyzed by SQS is considered a key branch point in plant metabolism, directing the flow of precursors towards triterpenoids, sterols, or brassinosteroids nih.gov.

The cyclization of 2,3-oxidosqualene, mediated by oxidosqualene cyclases (OSCs), represents a primary diversification point in triterpenoid biosynthesis, leading to various skeletal structures nih.govfrontiersin.org. In the context of limonoid biosynthesis, including this compound, studies suggest that tirucalla-7,24-dien-3β-ol is a likely triterpene precursor pnas.orgresearchgate.netnih.govresearchgate.net. This is in contrast to earlier hypotheses that euphol (B7945317) or tirucallol (B1683181) might be the direct precursors researchgate.netrsc.org. The formation of tirucalla-7,24-dien-3β-ol from 2,3-oxidosqualene is catalyzed by specific tirucalla-7,24-dien-3β-ol synthases, such as AiOSC1 from Azadirachta indica, MaOSC1 from Melia azedarach, and CsOSC1 from Citrus sinensis pnas.orgnih.govresearchgate.net.

Following the formation of the protolimonoid scaffold, extensive modifications occur, including oxidations, rearrangements, and side-chain degradation, ultimately leading to the diverse structures of limonoids. This compound is a protolimonoid itself, specifically a C3 ketone derivative of melianol pnas.orgpnas.orgresearchgate.net. The conversion of tirucalla-7,24-dien-3β-ol to the protolimonoid melianol involves multiple oxygenation steps. Research has identified cytochrome P450 enzymes (CYPs) as being involved in these transformations pnas.orgnih.govpnas.org. For instance, in Melia azedarach and Citrus sinensis, the CYPs MaCYP71CD2/CsCYP71CD1 and MaCYP71BQ5/CsCYP71BQ4 are capable of catalyzing three oxygenations of the tirucalla-7,24-dien-3β-ol tail, leading to the spontaneous formation of the hemiacetal ring characteristic of melianol pnas.orgnih.govresearchgate.net.

The biosynthesis of limonoids in Meliaceae and Rutaceae species is proposed to diverge after the formation of initial protolimonoids like melianol nih.govbiorxiv.org. Meliaceae limonoids are suggested to be derived from azadirone-type intermediates, which retain an intact A ring, whereas Rutaceae limonoids are thought to originate from nomilin-type intermediates, characterized by seco-A,D ring scaffolds nih.govbiorxiv.org. While the exact point of this divergence is not fully established, conserved modifications among protolimonoids in both families include hydroxylation and/or acetoxylation at positions C-1, C-7, and C-21, likely involving CYPs, 2-oxoglutarate-dependent dioxygenases (2-ODDs), and acetyltransferases nih.govbiorxiv.org.

This compound itself has been isolated from various species across the Meliaceae, Rutaceae, and Simaroubaceae families pnas.orgresearchgate.net. Its structure as a C3 ketone suggests a potential intermediate role or a derivative formed from melianol through oxidation at the C3 position. The presence of this compound and similar protolimonoids with hemiacetal ring structures, such as turraeanthin, supports the idea of a pathway involving the oxidation and cyclization of the C20 tail of the triterpene precursor pnas.orgpnas.orgresearchgate.net.

Recent studies have further elucidated later steps in limonoid biosynthesis, including the formation of the signature furan ring, which involves the loss of four carbons from the protolimonoid scaffold nih.govacs.org. This process involves enzymes such as aldo-keto reductases (AKRs), CYPs (e.g., MaCYP716AD4 and CsCYP716AD2), and 2-ODDs, referred to as limonoid furan synthases (LFS) acs.org. These enzymes act on intermediates with open diol side chains, derived from acetylated protolimonoids like 21-acetoxyl-apo-melianone acs.orguea.ac.uk. The acetylation and subsequent deacetylation of intermediates appear to play a role in regulating furan ring formation acs.org.

The proposed biosynthetic pathway involves a series of intermediates and enzymatic steps, highlighting key branch points where different classes of triterpenoids and various limonoid structures are formed.

Below is a table summarizing some proposed intermediates and enzymes involved in the early stages of this compound biosynthesis and the broader limonoid pathway:

| Compound Name | Proposed Role in Pathway | Associated Enzyme(s) |

| Squalene | Precursor to 2,3-oxidosqualene | Squalene Synthase (SQS) nih.gov |

| 2,3-Oxidosqualene | Substrate for cyclization | Squalene Epoxidase (SQE) nih.govfrontiersin.org |

| Tirucalla-7,24-dien-3β-ol | Proposed primary triterpene precursor for limonoids | Oxidosqualene Cyclase (OSC), e.g., AiOSC1, MaOSC1, CsOSC1 pnas.orgnih.govresearchgate.net |

| Melianol | Protolimonoid intermediate, precursor to this compound | Cytochrome P450s (CYPs), e.g., MaCYP71CD2, MaCYP71BQ5, CsCYP71CD1, CsCYP71BQ4 pnas.orgnih.govresearchgate.net |

| This compound | Protolimonoid, C3 ketone of melianol | Proposed oxidation product of melianol |

| 21-Acetoxyl-apo-melianone | Acetylated protolimonoid intermediate | Limonoid 21-O-acetyltransferase (MaL21AT, CsL21AT) acs.orguea.ac.uk |

| Intermediate with open diol side chain | Precursor to furan ring formation | Aldo-keto reductase (AKR), e.g., MaAKR, CsAKR acs.org |

| Azadirone / Kihadalactone A | Basal limonoid scaffolds with furan ring | Cytochrome P450 (CYP), e.g., MaCYP716AD4, CsCYP716AD2; Limonoid Furan Synthase (LFS), e.g., MaLFS, CsLFS acs.org |

Data from research findings support the involvement of these intermediates and enzymes. For example, the functional characterization of OSCs and CYPs from M. azedarach and C. sinensis provides direct evidence for the conversion of tirucalla-7,24-dien-3β-ol to melianol pnas.orgnih.gov. The isolation and structural elucidation of intermediates like 21-acetoxyl-apo-melianone and the identification of enzymes involved in the later stages of furan ring formation further refine the understanding of the biosynthetic route acs.orguea.ac.uk. While a complete biosynthetic pathway to this compound has not been fully elucidated, the identified branch points and intermediates provide a framework for understanding its formation within the broader context of limonoid biosynthesis.

Synthetic Approaches and Structural Modifications

Chemical Synthesis Strategies for Melianone:

Chemical synthesis provides routes to obtain this compound and its derivatives, which can be crucial for research purposes, especially when isolation from natural sources is challenging or yields are low.

Semisynthesis involves using readily available natural products as starting materials to synthesize target compounds or their derivatives. This approach can be more efficient than total synthesis for complex molecules. Melianol (B1676181), a protolimonoid, is mentioned as a precursor to this compound, with this compound being its C3 ketone derivative. pnas.org This suggests that semisynthesis of this compound from melianol could be a viable route, potentially involving oxidation of the hydroxyl group at the C3 position. However, detailed protocols for the semisynthesis of this compound from melianol or other specific precursor compounds were not provided in the search results. Semisynthesis is a common strategy in natural product chemistry to obtain analogues or to produce compounds that are difficult to isolate directly in sufficient quantities. wikipedia.org

Total Synthesis Methodologies.

Synthesis of this compound Derivatives:

Modifications to the this compound structure can lead to derivatives with altered biological activities or improved properties. Several naturally occurring derivatives have been identified, and their structures provide insights into potential synthetic targets.

Derivatives of this compound with specific substituents, such as 3-α-tigloylthis compound and 21-β-acetoxythis compound, have been isolated from natural sources like Melia azedarach. phcogrev.comresearchgate.netresearchgate.netacs.orgdokumen.pubuea.ac.ukresearchgate.net The presence of these acylated forms suggests that chemical acylation reactions could be employed to synthesize these derivatives from this compound or a common precursor. Introduction of a tigloyl group at the 3-α position or an acetoxy group at the 21-β position would involve selective esterification reactions. While these derivatives have been characterized, detailed synthetic procedures for their preparation from this compound were not found in the provided information.

Another structural variation observed in nature is the formation of anhydrides. 21,20-Anhydrothis compound has been isolated from Simarouba amara. acs.orgpnas.orgscielo.bracs.org The formation of an anhydride (B1165640) linkage between positions 21 and 20 would likely involve a dehydration reaction or a similar transformation from a precursor with appropriate functional groups at these positions. The specific chemical reactions or conditions used to synthesize 21,20-anhydrothis compound were not detailed in the search results.

Introduction of Substituents (e.g., 3-α-tigloyl, 21-β-acetoxy).

Structure-Activity Relationship (SAR) Studies via this compound Analogues Focusing on Mechanistic Aspects.

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a chemical structure impact its biological activity. By synthesizing and testing this compound analogues, researchers can gain insights into the key structural features responsible for its observed effects. SAR studies are widely used in toxicology and drug discovery to relate chemical structure to biological activity and to predict the activity of new compounds. wm.edunih.govresearchgate.net

Research on this compound and its derivatives has indicated biological activities, including antiviral and cytotoxic effects. researchgate.netresearchgate.netacs.orgdokumen.pubresearchgate.netresearchgate.netmedkoo.com For instance, this compound, 3-α-tigloylthis compound, and 21-β-acetoxythis compound have shown activity against the A549 tumorigenic cell line, with this compound exhibiting the highest cytotoxic activity in one study. acs.orgdokumen.pubresearchgate.net this compound has also demonstrated antiviral activity against Flaviviridae viruses like West Nile, Dengue, and Yellow Fever viruses, potentially by inhibiting viral entry or an early stage of the viral life cycle. researchgate.netmedkoo.com

While these findings highlight the biological relevance of this compound and its derivatives, detailed mechanistic SAR studies explaining precisely how specific structural features of this compound and its analogues interact with biological targets at a molecular level were not extensively described in the provided search results. SAR studies often involve systematic modification of functional groups and analysis of the resulting changes in activity to infer the role of different parts of the molecule in binding to receptors or interfering with biological pathways. nih.govresearchgate.netnih.gov Further research is needed to fully elucidate the mechanistic aspects of the observed activities and to establish comprehensive SARs for this compound analogues. acs.org

Mechanistic Insights into Biological Activities

Antimicrobial Mechanisms:

Research into the antimicrobial effects of melianone has revealed distinct mechanisms targeting essential processes in both bacterial and fungal pathogens.

Antibacterial Action:

This compound exhibits antibacterial activity, particularly against Salmonella ser. Typhi. Studies have identified key molecular targets and the resulting cellular disruptions caused by the compound.

A primary target identified for this compound's antibacterial action in Salmonella ser. Typhi is the formate (B1220265) transport protein FocA. This compound has been shown to inhibit Salmonella ser. Typhi with a minimum inhibitory concentration (MIC) of 0.053 µM. nih.govresearchgate.netnih.gov Induced Fit Docking (IFD) analysis suggests that this compound binds to FocA, a crucial formate transport channel protein involved in the pathogen's survival under anaerobic conditions. nih.govresearchgate.netnih.gov The binding occurs at the "periplasmic opening" of FocA with a reported glide energy of -51.8576 kcal mol⁻¹. nih.govresearchgate.netnih.gov

Targeting Bacterial Formate Transport Systems (e.g., FocA in Salmonella ser. Typhi).

Antifungal Action:

Beyond its antibacterial effects, this compound also possesses antifungal properties, notably against Candida albicans, a significant fungal pathogen. Its mechanism in this context involves the inhibition of key virulence factors.

This compound has been found to inhibit hyphal formation in germinating Candida albicans yeast cells, a process crucial for the pathogen's virulence during systemic infections. researchgate.netingentaconnect.comnih.goveurekaselect.com Secreted aspartic proteinases (SAPs) are recognized virulence factors involved in hyphal penetration. researchgate.netingentaconnect.comnih.goveurekaselect.com this compound has been shown to inhibit the biological activity of SAPs, with 50% inhibition observed at a concentration of 0.125 µM. researchgate.netingentaconnect.comnih.goveurekaselect.com Specifically, SAP6, a SAP gene highly upregulated during the transition from budded yeast to hyphal forms, has been identified as a target. researchgate.netingentaconnect.comnih.goveurekaselect.comdbcls.jp this compound demonstrated an IC50 of 0.1 µM for the inhibition of hyphal growth. researchgate.netingentaconnect.comnih.goveurekaselect.com

In silico studies, including Induced Fit Docking, have provided insights into the molecular interactions between this compound and Candida albicans SAP6. This compound binds within the catalytic site of SAP6, forming both hydrogen bond and hydrophobic interactions with crucial amino acid residues. researchgate.netingentaconnect.comnih.goveurekaselect.com Key residues involved in these interactions include ASP108, TYR160, ALA161, ASP162, ASP294, THR297, and ASP379. researchgate.netingentaconnect.comnih.goveurekaselect.com The docking analysis showed a glide energy of -54.9327 kcal mol⁻¹ for the interaction between this compound and SAP6. researchgate.netingentaconnect.comnih.goveurekaselect.com These interactions at the catalytic site are believed to be responsible for the observed inhibition of SAP activity, thereby impairing C. albicans' ability to form hyphae and contribute to pathogenesis.

Here is a summary of key research findings on this compound's antimicrobial mechanisms:

| Pathogen | Target Protein | MIC/IC50 | Binding Site | Glide Energy (kcal mol⁻¹) | Conformational Change (RMSD) | Key Interacting Residues (SAP6) |

| Salmonella ser. Typhi | FocA | 0.053 µM (MIC) | Periplasmic opening | -51.8576 | 0.347 Å | N/A |

| Candida albicans | SAPs (SAP6) | 0.125 µM (SAP inhibition IC50), 0.1 µM (Hyphal inhibition IC50) | Catalytic site | -54.9327 | N/A | ASP108, TYR160, ALA161, ASP162, ASP294, THR297, ASP379 researchgate.netingentaconnect.comnih.goveurekaselect.com |

Implication in Hyphal Morphogenesis Inhibition

This compound has demonstrated inhibitory effects on hyphal morphogenesis in Candida albicans, an opportunistic fungal pathogen. eurekaselect.comresearchgate.net The ability of C. albicans to switch from a yeast form to a filamentous hyphal form is considered a crucial virulence factor, contributing to tissue invasion and biofilm formation. researchgate.netnih.govmdpi.com

Research indicates that this compound can inhibit the germination of yeast cells and subsequent hyphal formation. eurekaselect.comresearchgate.net Studies have suggested that secreted aspartic proteinases (SAPs), which are virulence factors involved in hyphal penetration, may be targets of hyphal inhibitors like this compound. eurekaselect.comresearchgate.net In silico studies have explored the potential binding interactions of this compound with the catalytic site of SAP6, a specific secreted aspartic proteinase in C. albicans. eurekaselect.com These studies suggest that this compound can form hydrogen bonds and hydrophobic interactions with key residues in the active site of SAP6, indicating a potential mechanism for its antifungal activity through SAP inhibition. eurekaselect.com

| Compound | Target in C. albicans | IC50 for Hyphal Inhibition | Glide Energy (kcal/mol) (SAP6) |

| This compound | Hyphal Morphogenesis | 0.1 µM eurekaselect.comresearchgate.net | -54.9327 eurekaselect.com |

| This compound | SAP activity | 0.125 µM eurekaselect.com | -54.9327 eurekaselect.com |

Note: IC50 values represent the half-maximal inhibitory concentration.

Antiviral Mechanisms:

This compound has shown promising antiviral activities, particularly against members of the Flaviviridae family. plos.org

Inhibition of Flavivirus Life Cycle: Entry and Early Replication Events

Studies have reported that this compound exhibits potent antiviral activity against important human pathogens within the Flaviviridae family, including West Nile virus, Dengue virus, and Yellow Fever virus. plos.org The antiviral activity of this compound against West Nile virus was observed when the compound was added during the infection process, suggesting that it acts as an inhibitor of viral entry or a very early event in the viral life cycle. plos.org Flaviviruses typically enter host cells through receptor binding followed by clathrin-mediated endocytosis, leading to the release of the viral genome into the cytoplasm. frontiersin.orgnih.gov While the specific cellular targets of this compound in inhibiting flavivirus entry require further elucidation, its activity during the early stages of infection points towards interference with processes like viral attachment, internalization, or membrane fusion. plos.orgfrontiersin.orgnih.gov

| Flavivirus | EC50 (µM) |

| West Nile virus | 3-11 plos.org |

| Dengue virus | 3-11 plos.org |

| Yellow Fever virus | 3 plos.org |

Note: EC50 values represent the half-maximal effective concentration.

Interactions with Viral Enzymes (e.g., SARS-CoV-2 Main Protease (Mpro), Papain-like Protease (PLPro), RNA-dependent RNA Polymerase (RdRp))

While research has explored natural compounds as inhibitors of key SARS-CoV-2 enzymes like Mpro, PLPro, and RdRp, the direct interaction of this compound with these specific viral enzymes has not been extensively detailed in the provided search results. rsc.orgmdpi.commdpi.comresearchgate.net However, given that other natural products have shown inhibitory effects on these targets, further investigation into this compound's potential interactions with SARS-CoV-2 proteases and polymerase could be warranted. rsc.orgmdpi.com

Anticancer Mechanisms at the Cellular and Molecular Level:

This compound, along with other limonoids from Melia azedarach, is known to exhibit cytotoxic effects against different cancer cell lines. plos.org The anticancer mechanisms of various natural compounds often involve the modulation of cell proliferation and the induction of apoptosis. mdpi.comresearchgate.netnih.govaging-us.comfrontiersin.org

Modulation of Cell Proliferation Pathways

Anticancer agents can exert their effects by inhibiting the uncontrolled proliferation of cancer cells. mdpi.comnih.govfrontiersin.orgnih.govscispace.com This can involve interfering with various signaling pathways that regulate cell growth and division. While the specific pathways modulated by this compound have not been explicitly detailed in the provided search results, studies on other natural compounds with anticancer activity have highlighted the modulation of pathways such as PI3K-AKT and MAPK as mechanisms for inhibiting cell proliferation. nih.govnih.govscispace.com

Induction of Apoptotic Processes

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. aging-us.comfrontiersin.orgnih.govmdpi.com Many natural products with anticancer properties promote apoptosis in cancer cells through various mechanisms, including both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. researchgate.netaging-us.commdpi.com Studies on extracts from Melia azedarach have shown the induction of apoptosis in cancer cells, potentially related to an increase in the BAX/bcl-2 ratio, which is indicative of the mitochondrial apoptotic pathway. researchgate.net While direct evidence for this compound's specific impact on apoptotic pathways is limited in the provided results, its known cytotoxicity against cancer cells suggests that apoptosis induction is likely a contributing factor to its anticancer activity, consistent with the mechanisms observed for other related natural compounds. plos.orgresearchgate.netfrontiersin.orgmdpi.com

Inhibition of Enzyme Activities and Signal Transduction Cascades.

This compound has demonstrated the ability to inhibit the activity of certain enzymes. Studies have shown that this compound can inhibit Secreted Aspartic Proteinases (SAPs) in Candida albicans. SAPs are considered virulence factors essential for the transition from yeast to hyphal forms, a critical step in systemic infections. This compound inhibited 50% of biological SAP activity at a concentration of 0.125 µM. researchgate.net Induced Fit Docking analysis suggested that this compound binds to the catalytic site of SAP6, forming hydrogen bonds and hydrophobic interactions with key residues such as ASP108, TYR160, ALA161, ASP162, ASP294, THR297, and ASP379. researchgate.net This binding interaction with the S3 pocket sites of SAP proteins provides evidence for this compound's potential as an inhibitor against fungal pathogens. researchgate.net

Beyond fungal enzymes, in silico studies have predicted that this compound may have more than one site of action, suggesting its mechanism is not limited to a single target. nih.gov For instance, virtual screening and docking analysis indicated that this compound could bind to the formate channel protein (FocA) in Salmonella ser. Typhi. nih.govresearchgate.net this compound docked at the periplasmic opening of FocA, altering its conformation and inducing a shift from an intermediate-open to a closed-state conformation. nih.govresearchgate.net This interaction with FocA, a transport protein crucial for Salmonella's survival under anaerobic conditions, suggests this compound can interfere with essential bacterial processes. nih.govresearchgate.net

While the direct impact of this compound on specific signal transduction cascades in higher organisms is less extensively documented in the provided search results, the inhibition of enzymes like SAPs and interference with transport proteins like FocA can indirectly affect cellular signaling pathways. Enzyme inhibition is a known mechanism by which compounds can modulate signal transduction cascades, as enzymes often play crucial roles in these pathways by catalyzing reactions that produce or modify signaling molecules. savemyexams.comlibretexts.orgnih.govnih.gov

Insecticidal and Antifeedant Action Mechanisms:

This compound, as a triterpene found in insecticidal plants like Melia azedarach, contributes to the plant's defense against insects. scielo.brresearchgate.netnih.govscielo.brscielo.br The insecticidal and antifeedant properties of Melia azedarach extracts, containing this compound and other limonoids, have been widely reported. scielo.brresearchgate.netnih.govscielo.brscielo.brfrontiersin.orgredalyc.orgscielo.org.arphcogrev.commdpi.com

Extracts containing this compound have shown significant effects on insect larval viability and development. Studies on the fall armyworm, Spodoptera frugiperda, demonstrated that supercritical CO2 extracts of Melia azedarach fruits, which contain this compound as a major constituent, increased larval mortality with increasing extract concentration in the diet. scielo.brscielo.brufrn.brresearchgate.net The LC50 (lethal concentration causing 50% mortality) was determined to be 376.74 mg/Kg, and at a concentration of 5000 mg/Kg, 100% larval mortality was observed. scielo.brufrn.brresearchgate.net

Beyond direct mortality, these extracts also exhibited insect growth inhibitory activity, particularly at higher concentrations (500, 1000, and 5000 mg/Kg). scielo.brscielo.brufrn.brresearchgate.net This inhibition is linked to the antifeedant action of the extract, leading to larvae and pupae with significantly reduced mass and body length compared to control groups. scielo.brscielo.brufrn.brresearchgate.net Even at a lower concentration (100 mg/Kg), bioactive effects were observed in the adult stage, including low pupal viability and morphological deformities in emerging adults, indicating a chronic toxicity effect. scielo.brufrn.brresearchgate.net The prolonged larval stage observed in some treatments is also related to slower growth and reduced food ingestion, potentially due to the presence of toxic allelochemicals like this compound. researchgate.net

The disruption of development can also manifest as issues during molting (ecdysis), suggesting interference with the insect's endocrine system, which regulates this process. phcogrev.comresearchgate.net

This compound belongs to the terpene class of compounds, specifically triterpenes and protolimonoids, which are well-known for their insecticidal properties, particularly those isolated from the Meliaceae family. scielo.brresearchgate.netnih.govscielo.brscielo.brfrontiersin.orgmdpi.commdpi.comctdbase.org The insecticidal effects attributed to Melia azedarach are strongly associated with the presence of these limonoids and other terpenes in various parts of the plant. scielo.brresearchgate.netnih.govscielo.brscielo.brfrontiersin.org

Advanced Analytical and Computational Methodologies in Melianone Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural identity of melianone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a crucial tool for the structural elucidation of this compound. Analysis of the 1H-NMR and 13C-NMR data provides detailed information about the hydrogen and carbon frameworks of the molecule, respectively. For instance, 1H-NMR spectra can display signals related to methyl groups and other protons within the this compound structure. scispace.com The data obtained from NMR spectroscopy for isolated this compound samples can be compared with reported literature values to confirm the compound's identity. nih.gov 13C-NMR spectral analysis has been applied to confirm the structure of this compound and related Δ7-tirucallol derivatives. researchgate.net, scispace.com, researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is essential for determining the molecular weight and elemental composition of this compound, thereby confirming its molecular formula. nih.gov, measurlabs.com, nih.gov, filab.fr HRMS provides highly accurate mass measurements, which are critical for distinguishing between compounds with very similar nominal masses. measurlabs.com, filab.fr The mass spectrum of this compound can be analyzed to obtain the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to its molecular weight. nih.gov For this compound (C30H46O4), the expected m/z+ is 470.6838, and experimental data has shown a mass of 470.6837 m/z+, confirming its identity. nih.gov HRMS analysis is particularly useful for identifying unknown compounds due to its accuracy and precision. measurlabs.com

Chromatographic Quantification and Purity Assessment

Chromatographic techniques are widely used for the separation, quantification, and assessment of the purity of this compound in various samples.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable chromatographic technique used for the quantification and purity assessment of this compound, particularly in crude extracts. nih.gov, nih.gov HPTLC offers advantages such as rapid analysis and the ability to analyze multiple samples simultaneously. technologygateway.ie, crpsonline.com A validated HPTLC method has been developed for quantifying this compound in crude leaf extracts using densitometric analysis of the band obtained at a specific Rf value. nih.gov, nih.gov The linearity of the method is determined by plotting the peak area versus the concentration of the compound. nih.gov HPTLC can also be coupled with techniques like mass spectrometry for further identification of separated compounds. researchgate.net, crpsonline.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are increasingly applied in this compound research to gain insights into its properties and interactions at a theoretical level. These methods involve the use of computational approaches to study molecular structure, physicochemical properties, and biological activity. kallipos.gr Techniques such as molecular docking and molecular dynamics simulations can be employed to predict how this compound interacts with biological targets, such as proteins. , nih.gov, researchgate.net For example, induced fit docking (IFD) analysis has been used to predict potential protein targets of this compound and study its binding affinity and effects on protein conformation. nih.gov, nih.gov, researchgate.net Molecular dynamics simulations can further support these findings by providing information on the stability of ligand-protein complexes and conformational changes. , nih.gov, researchgate.net Computational models can also be used to predict various properties of this compound, including its solubility, flexibility, and pharmacokinetic parameters.

Molecular Docking Simulations for Ligand-Target Interactions.

Molecular docking is a widely used computational technique that predicts the preferred binding orientation and affinity of a ligand within the active site of a target protein. openaccessjournals.com This method helps researchers explore potential interactions and provides insights into binding mechanisms. openaccessjournals.com

Studies on this compound have employed molecular docking to investigate its interactions with various protein targets. For instance, induced fit docking (IFD) was used to screen this compound against proteins involved in the anaerobic virulence of Salmonella ser. Typhi. nih.govresearchgate.netnih.govcabidigitallibrary.org this compound showed binding affinity for the formate (B1220265) channel protein FocA, docking at its periplasmic opening with a glide energy of -51.8576 kcal/mol and a docking score of -7.57. nih.gov This interaction involved the formation of five hydrogen bonds and seven hydrophobic interactions, including with the invariant residue Lys156. nih.gov Docking studies also suggested that this compound might have more than one site of action, indicating a complex mechanism. nih.gov

In another study, molecular docking was used to evaluate the binding affinity of this compound against SARS-CoV-2 target enzymes, including the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). this compound demonstrated favorable binding affinities with these targets, showing glide energies of -8.1 kcal/mol for Mpro, -8.7 kcal/mol for PLpro, and -7.8 kcal/mol for RdRp. Specifically, docking with Mpro revealed two conventional hydrogen bonds with Cys145.

Molecular docking has also been applied to study this compound's interaction with Secreted Aspartic Proteinases (SAP), a virulence factor in Candida albicans. eurekaselect.com this compound showed high binding affinity to the S3 pocket sites of SAP proteins, forming hydrogen bonds and hydrophobic interactions with crucial residues in the catalytic site of SAP6, with a glide energy of -54.9327 kcal/mol. eurekaselect.com

Here is a summary of some molecular docking results for this compound:

| Target Protein (PDB ID) | Organism/Context | Docking Method | Glide Energy (kcal/mol) | Docking Score | Interacting Residues (Examples) | References |

| FocA (3Q7K) | Salmonella ser. Typhi | IFD | -51.8576 | -7.57 | Lys156, Lys68, Asp88, Thr91, His159, Val175, Glu208, His209 | nih.govresearchgate.netnih.govcabidigitallibrary.org |

| Mpro (6LU7) | SARS-CoV-2 | Molecular Docking | -8.1 | N/A | Cys145 | |

| PLpro (6WUU) | SARS-CoV-2 | Molecular Docking | -8.7 | N/A | N/A | |

| RdRp (6M71) | SARS-CoV-2 | Molecular Docking | -7.8 | N/A | N/A | |

| SAP6 | Candida albicans | IFD | -54.9327 | N/A | ASP108, TYR160, ALA161, ASP162, ASP294, THR297, ASP379 | eurekaselect.com |

Molecular Dynamics Simulations for Conformational Stability and Protein Topology Shifts.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, stability, and protein dynamics upon ligand binding. nih.govnih.govmpg.de

MD simulations were also conducted for this compound in complex with SARS-CoV-2 target enzymes (Mpro, PLpro, and RdRp) to assess the stability of the ligand-enzyme complexes. These simulations aimed to establish the conformational stability of the proteins in the presence of this compound. For the RdRp-Melianone complex, MD simulations showed conformational stability, with dynamic equilibrium observed at different time points.

Homology Modeling and Ab-initio Protein Structure Prediction for Target Identification.

Homology modeling and ab-initio protein structure prediction are computational techniques used to determine the three-dimensional structure of a protein when experimental structures are unavailable. Homology modeling builds a 3D model based on the known structure of a homologous protein, while ab-initio methods predict the structure from the amino acid sequence alone. nih.govnih.govbiologicalmodeling.orgnih.govodu.edunih.govfrontiersin.org These methods are valuable for target identification in in silico studies. nih.govnih.govfrontiersin.orgunav.edu

In the research on this compound's activity against Candida albicans, the 3D structure of the SAP6 protein was constructed using a combination of homology modeling and ab-initio methods (specifically, Phyre2) because an experimental structure was not available. eurekaselect.com This predicted structure was then validated before being used for induced fit docking studies with this compound. eurekaselect.com

In Silico Prediction of Potential Pharmacological Targets.

In silico methods play a significant role in predicting potential pharmacological targets for a given compound by analyzing its properties and comparing them to databases of known ligands and targets. plos.orgplos.org This approach helps in identifying potential therapeutic applications and understanding the mechanism of action. plos.orgplos.org

For this compound, in silico screening against a panel of potential protein targets from the Protein Data Bank (PDB) was performed to identify proteins involved in the anaerobic virulence of Salmonella ser. Typhi. nih.govresearchgate.netnih.govcabidigitallibrary.org This virtual screening considered 21 target proteins, including membrane and enzymatic proteins. nih.gov Complexes with glide energy values ≤ -50 kcal/mol were selected as potential hits. nih.gov The top ten hits included two membrane proteins and eight enzymatic proteins, with FocA being a key identified target due to its crucial role in Salmonella's survival under anaerobic conditions. nih.gov The in silico search suggested that this compound's mechanism of action might not be limited to FocA, indicating potential interactions with multiple targets. nih.gov

In the context of SARS-CoV-2, an in silico study explored the potential of this compound as a multi-targeted inhibitor by evaluating its binding affinity to key viral enzymes (Mpro, PLpro, and RdRp) through molecular docking. This in silico prediction identified these enzymes as potential pharmacological targets for this compound's antiviral activity.

This compound has also been investigated in silico for its potential to target Secreted Aspartic Proteinases (SAP) in Candida albicans, identifying SAP6 as a likely target based on docking studies. eurekaselect.com

Perspectives and Future Research Directions

Unexplored Biosynthetic Avenues for Melianone.

The biosynthesis of limonoids, including this compound, is a complex process that begins with the triterpene precursor 2,3-oxidosqualene (B107256). This precursor is cyclized to a tetracyclic triterpene scaffold, likely of the euphane or tirucallane (B1253836) type pnas.org. Subsequent modifications lead to the formation of protolimonoids like melianol (B1676181), a precursor to this compound nih.govpnas.org. While initial enzymatic steps in protolimonoid biosynthesis have been identified in species like Melia azedarach and Citrus sinensis, the complete pathway leading specifically to this compound and the intricate enzymatic transformations involved remain largely unexplored nih.govpnas.orgbiorxiv.org.

Enzymatic Diversity and Specificity.

Research has identified key enzymes involved in the early stages of protolimonoid biosynthesis, including oxidosqualene cyclases (OSCs) and cytochrome P450s (CYP450s) pnas.orgbiorxiv.org. For instance, specific OSCs and CYP450s from M. azedarach and C. sinensis have been shown to catalyze the formation of melianol from tirucalla-7,24-dien-3β-ol nih.govpnas.org. However, the specific enzymes responsible for the later steps converting melianol or other intermediates into this compound, including the oxidation at the C3 position to form the ketone, are yet to be fully characterized. Understanding the diversity and specificity of these enzymes across different this compound-producing plant species is crucial for elucidating the complete biosynthetic route and identifying potential targets for metabolic engineering pnas.org. The discovery of enzymes like carboxylesterases that can influence limonoid biosynthesis, potentially through protection/deprotection strategies, highlights the complexity and the need to identify all contributing enzymatic activities acs.org.

Identification of Novel Biological Targets and Specific Mechanisms of Action for this compound.

This compound has demonstrated a range of biological activities, including antibacterial and antifungal properties nih.govresearchgate.neteurekaselect.com. Studies have begun to investigate its mechanisms of action, for example, its interaction with the formate (B1220265) channel protein FocA in Salmonella ser. Typhi nih.govresearchgate.net. It has also been shown to inhibit Secreted Aspartic Proteases (SAP) in Candida albicans, affecting hyphal formation researchgate.neteurekaselect.com. Furthermore, network pharmacology studies have suggested potential targets such as MTOR nih.gov. However, for many of its observed bioactivities, the specific molecular targets and the detailed mechanisms by which this compound exerts its effects are still not fully understood nih.govacs.org. Future research should focus on employing advanced techniques to identify these targets comprehensively and delineate the downstream signaling pathways affected by this compound binding. This is crucial for understanding its therapeutic potential and minimizing off-target effects.

Table 1: Identified and Putative Biological Targets of this compound

| Target Protein/Enzyme | Organism/Context | Proposed Mechanism of Action | Reference(s) |

| FocA (Formate channel protein) | Salmonella ser. Typhi | Binds at periplasmic opening, alters protein conformation. | nih.govresearchgate.net |

| Secreted Aspartic Proteases (SAP) | Candida albicans | Inhibits enzymatic activity, affects hyphal formation. | researchgate.neteurekaselect.com |

| MTOR | Predicted (Network Pharmacology) | Potential interaction suggested by in silico analysis. | nih.gov |

Advancements in Synthetic Biology for Heterologous Production of this compound.

The reliance on extraction from plant sources presents challenges for the sustainable and large-scale production of this compound researchgate.net. Synthetic biology offers a promising alternative through the heterologous production of natural products in engineered hosts like yeast or bacteria pnas.orgbiotechrep.irnih.gov. While progress has been made in reconstituting early steps of protolimonoid biosynthesis in heterologous systems pnas.orgpnas.org, achieving high-yield production of complex molecules like this compound requires the successful transfer and optimization of the entire biosynthetic pathway biorxiv.org. Future research should focus on identifying and functionally characterizing all the enzymes involved in this compound biosynthesis and engineering robust microbial cell factories capable of efficient and cost-effective production pnas.orgbiotechrep.irnih.gov. This includes optimizing gene expression, metabolic flux, and potentially designing novel enzymatic steps or pathways biotechrep.ir.

Development of this compound-Inspired Bioactive Scaffolds through Rational Design.

Understanding the structure-activity relationships (SAR) of this compound is essential for the rational design of novel bioactive compounds with improved potency, specificity, or desirable pharmacological properties ug.edu.gedrugdesign.org. While some studies have explored the activities of this compound derivatives uni.luuba.ar, a comprehensive SAR analysis is needed to identify the key structural features responsible for its various biological effects ug.edu.gecolab.ws. Future research should involve the synthesis of this compound analogs with targeted structural modifications and rigorous evaluation of their biological activities. This rational design approach, guided by SAR data and computational modeling, can lead to the development of this compound-inspired scaffolds with enhanced therapeutic potential ug.edu.genih.gov.

Integrated Omics Approaches in this compound Research.

The application of integrated omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of this compound biosynthesis and its biological effects mdpi.comdntb.gov.ua. Transcriptomic analysis of this compound-producing plants under different conditions can help identify genes involved in its biosynthesis and regulation researchgate.netresearchgate.net. Proteomics can reveal the enzymes and proteins involved in the pathway and its cellular targets . Metabolomics can provide a comprehensive profile of intermediates and related compounds, aiding in pathway elucidation and identifying potential bottlenecks in production mdpi.com. Integrating these datasets can offer valuable insights into the complex biological systems involved in this compound production and action, guiding future research efforts .

Challenges and Opportunities in this compound Academic Research.

Academic research into this compound faces several challenges. The complexity of its biosynthetic pathway and the difficulty in isolating sufficient quantities from natural sources can impede research progress biorxiv.orgscispace.com. Limited funding and the need for specialized expertise in areas like plant molecular biology, enzymology, and synthetic biology also pose challenges. Furthermore, detailed research findings, particularly on comprehensive biological targets and mechanisms, are still emerging nih.govresearchgate.netacs.org.

Despite these challenges, there are significant opportunities. The growing interest in natural products with diverse bioactivities provides a strong impetus for this compound research acs.org. Advancements in omics technologies and synthetic biology tools offer powerful new avenues for pathway elucidation and sustainable production pnas.orgbiotechrep.irnih.gov. Collaborative efforts between academic institutions and industry can facilitate the translation of research findings into potential applications. Exploring novel biological activities and developing this compound-inspired compounds also present exciting opportunities for drug discovery and development ug.edu.gecolab.ws. Addressing the existing knowledge gaps through focused and collaborative research efforts will be key to unlocking the full potential of this compound.

Table 2: Challenges and Opportunities in this compound Academic Research

| Challenges | Opportunities |

| Complex biosynthetic pathway | Application of advanced omics and synthetic biology tools for elucidation and engineering. pnas.orgbiorxiv.orgbiotechrep.irnih.govmdpi.com |

| Difficulty in isolation from natural sources | Development of sustainable heterologous production methods. pnas.orgbiotechrep.irnih.gov |

| Limited comprehensive data on targets/mechanisms | Utilization of advanced techniques for target identification and mechanism studies. nih.govresearchgate.netacs.org |

| Need for specialized expertise and funding | Fostering collaborations and seeking targeted research grants. |

| Translating basic research to applications | Exploring diverse biological activities and rational design of analogs. ug.edu.gecolab.ws |

Q & A

Q. Example Workflow :

Trajectory Analysis : Compare RMSF (root mean square fluctuation) of apo vs. This compound-bound protein to identify stabilized regions .

Hydrogen Bond Networks : Map interactions (e.g., with Asp25 or Lys72 residues) critical for inhibition .

Basic: What in vitro assays are recommended for initial screening of this compound’s bioactivity?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Gram-negative (e.g., Salmonella) and Gram-positive strains .

- Cytotoxicity Screening : Employ MTT/WST-1 assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices (SI = IC₅₀/MIC) .

- pH Stability Tests : Monitor this compound’s efficacy under varying pH (4–8) to evaluate physiological relevance .

Advanced: How should researchers design experiments to address conflicting reports on this compound’s synergism with existing antibiotics?

Methodological Answer:

- Combinatorial Screening : Use checkerboard assays to calculate FIC indices (Fractional Inhibitory Concentration). Synergism is defined as FIC ≤0.5 .

- Mechanistic Profiling : Pair RNA-seq with proteomics to identify pathways enhanced by this compound-antibiotic combinations (e.g., efflux pump inhibition) .

- Resistance Studies : Serial passage bacteria under sub-MIC this compound to evaluate resistance development risk .

Q. Data Interpretation Tip :

- Contradiction Resolution : If synergism varies across studies, control for bacterial growth phase (log vs. stationary) and compound solubility (use DMSO ≤0.1%) .

Basic: What analytical methods are critical for validating this compound’s stability in experimental conditions?

Methodological Answer:

- Thermal Stability : Use TGA (thermogravimetric analysis) to assess decomposition temperatures (>200°C indicates robustness) .

- Photodegradation : Expose this compound solutions to UV-Vis light (254 nm) and monitor degradation via LC-MS .

- Long-Term Storage : Store at −80°C in amber vials; validate integrity via quarterly NMR checks .

Advanced: How can researchers employ omics technologies to elucidate this compound’s multi-target effects?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated Salmonella to identify differentially expressed genes (DEGs). Use KEGG pathway enrichment to map targets .

- Metabolomics : Apply LC-HRMS to track metabolite flux (e.g., ATP, NADH) disrupted by this compound .

- Network Pharmacology : Integrate DEGs and metabolite data into interaction networks (Cytoscape) to pinpoint hub targets .

Case Study :

In Salmonella, this compound downregulated focA (formate transporter) and upregulated oxidative stress genes (e.g., sodA), suggesting dual mechanisms .

Basic: What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Methodological Answer:

- Dose-Response Modeling : Fit data to Hill equation (variable slope) using GraphPad Prism to calculate EC₅₀/IC₅₀ .

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

- Error Reporting : Use SEM (standard error of the mean) for n ≥3 replicates .

Advanced: How can crystallography resolve ambiguities in this compound’s binding mode to protein targets?

Methodological Answer:

- Co-crystallization : Soak this compound into protein crystals (e.g., FocA) and collect high-resolution (<2.0 Å) X-ray diffraction data .

- Electron Density Maps : Analyze Fo-Fc maps in Coot to confirm ligand placement and occupancy .

- Validation : Compare with MD simulation-predicted binding poses to reconcile computational/experimental discrepancies .

Guidelines for Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.